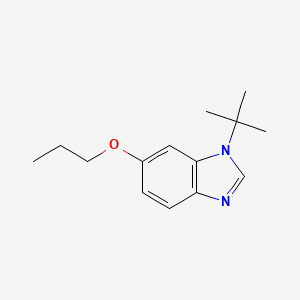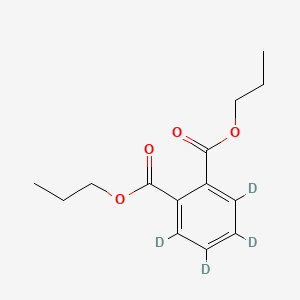
Di-n-propyl phthalate-d4
Vue d'ensemble
Description
Di-n-propyl phthalate-d4 is a phthalate metabolite of Di-n-butyl phthalate degradation with potential genotoxic effect . It is a phthalate ester that is the dipropyl ester of benzene-1,2-dicarboxylic acid . It is a natural product found in Eleutherococcus sessiliflorus .
Molecular Structure Analysis
The molecular formula of Di-n-propyl phthalate-d4 is C14H18O4 . The molecular weight is 254.31 g/mol . The InChI string is InChI=1S/C14H18O4/c1-3-9-17-13 (15)11-7-5-6-8-12 (11)14 (16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 . The Canonical SMILES string is CCCOC (=O)C1=CC=CC=C1C (=O)OCCC .
Physical And Chemical Properties Analysis
Di-n-propyl phthalate-d4 is a colorless liquid . The density is 1.1±0.1 g/cm3 . The boiling point is 317.3±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.9±3.0 kJ/mol . The index of refraction is 1.503 . The molar refractivity is 68.3±0.3 cm3 . The topological polar surface area is 52.6 Ų . The polarizability is 27.1±0.5 10-24 cm3 . The molar volume is 231.2±3.0 cm3 .
Applications De Recherche Scientifique
Metabolite Identification and Human Biomonitoring : Leng et al. (2014) identified specific metabolites of Di(2-propylheptyl) phthalate (DPHP), a high molecular weight phthalate used as a plasticizer, which can be used for human biomonitoring. These metabolites are crucial for assessing human exposure to DPHP, especially considering its potential endocrine-disrupting effects (Leng et al., 2014).
Presence in Food Products : Shen (2005) conducted a study on the determination of various phthalates, including Di-n-propyl phthalate, in plastic products used for food. This research is significant in understanding the contamination of food products by phthalates and its implications for human health (Shen, 2005).
Toxicity and Teratogenicity in Embryos : Gardner et al. (2016) assessed the toxicity and teratogenicity of Di-n-propyl phthalate in Xenopus laevis embryos. The study highlights the varying toxic effects of different phthalates and their potential impact on developmental processes (Gardner et al., 2016).
Human Health Impact Overview : Hauser and Calafat (2005) reviewed the uses, metabolism, and studies on the health effects of phthalates, including Di-n-propyl phthalate. This paper provides a comprehensive understanding of the implications of phthalate exposure on human health (Hauser & Calafat, 2005).
Development of Biomonitoring Methods : Hsu et al. (2019) focused on developing a method to screen urinary biomarkers of DPHP exposure. This research is important for accurate human exposure assessments, especially in cases of high-level exposure (Hsu et al., 2019).
Analytical Methods for Determination in Human Urine : Gries et al. (2012) developed sensitive and selective methods to determine major DPHP metabolites in human urine, which is crucial for understanding human exposure levels (Gries et al., 2012).
Safety And Hazards
Di-n-propyl phthalate-d4 is moderately toxic by the intraperitoneal route . It has experimental reproductive effects . It is an irritant . It is combustible when exposed to heat and flame . When heated to decomposition, it emits acrid smoke and irritating fumes . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746775 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-propyl phthalate-d4 | |
CAS RN |
358731-29-0 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



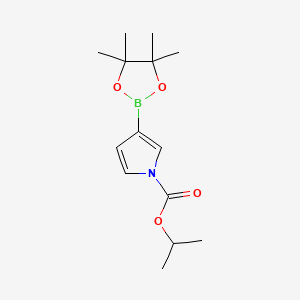
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)


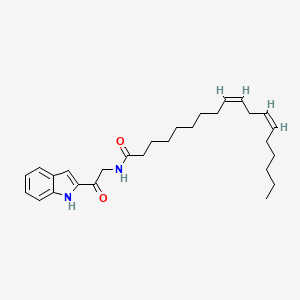
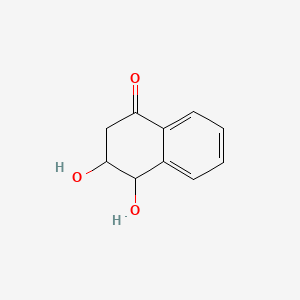
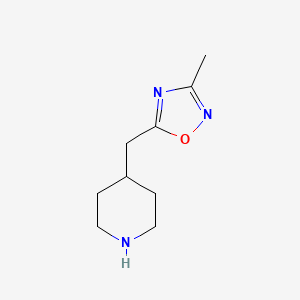

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
